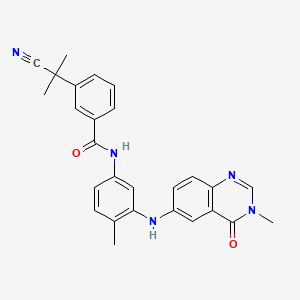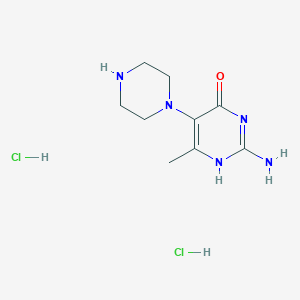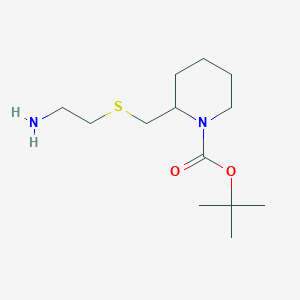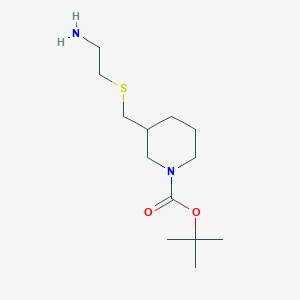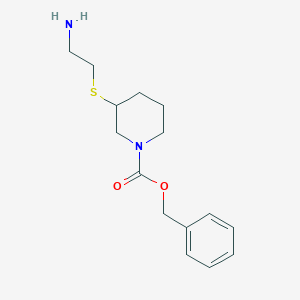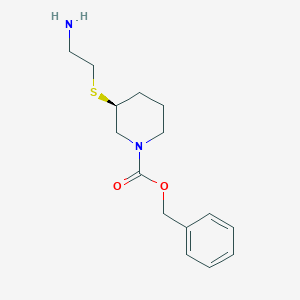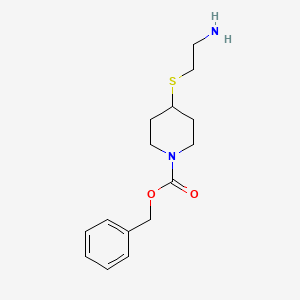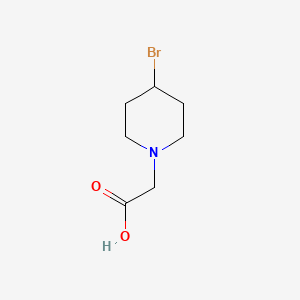
(4-Bromo-piperidin-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-piperidin-1-yl)-acetic acid: is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a bromine atom at the fourth position and an acetic acid moiety at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-piperidin-1-yl)-acetic acid typically involves the bromination of piperidine followed by the introduction of the acetic acid group. One common method is:
Bromination of Piperidine: Piperidine is reacted with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to yield 4-bromopiperidine.
Acetylation: The 4-bromopiperidine is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety, forming this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (4-Bromo-piperidin-1-yl)-acetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can lead to the formation of corresponding N-oxides.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions to yield piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted piperidines
- Piperidine N-oxides
- Hydrolyzed piperidine derivatives
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (4-Bromo-piperidin-1-yl)-acetic acid is used as an intermediate in the synthesis of more complex organic molecules.
Building Block: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Biological Probes: It is used in the design of biological probes for studying receptor-ligand interactions.
Industry:
Agrochemicals: The compound is explored for its potential use in the synthesis of agrochemicals.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-piperidin-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as receptors or enzymes. The bromine atom and the acetic acid moiety can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides a scaffold that can be modified to enhance the compound’s pharmacological properties.
Comparison with Similar Compounds
- (4-Chloro-piperidin-1-yl)-acetic acid
- (4-Fluoro-piperidin-1-yl)-acetic acid
- (4-Methyl-piperidin-1-yl)-acetic acid
Comparison:
- Substituent Effects: The presence of different halogens (bromine, chlorine, fluorine) or alkyl groups (methyl) at the fourth position of the piperidine ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: (4-Bromo-piperidin-1-yl)-acetic acid is unique due to the bromine atom, which can participate in specific interactions such as halogen bonding, potentially enhancing its binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-bromopiperidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFNRWJXYHSYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate](/img/structure/B7929136.png)
![2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B7929144.png)
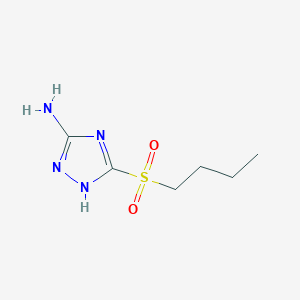
![1-[(6-chloro-3-pyridinyl)methyl]-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B7929154.png)
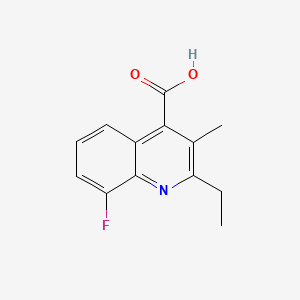
![sodium;(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7929164.png)
